N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a bithiophene moiety linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2,2’-bithiophene is formed by coupling two thiophene units using a palladium catalyst.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where an ethyl halide reacts with the bithiophene moiety.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide may involve large-scale Stille coupling reactions followed by efficient purification techniques such as column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Materials Science: It is employed in the synthesis of conjugated polymers for use in optoelectronic devices.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide involves its interaction with molecular targets through its bithiophene moiety. The bithiophene unit can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function . Additionally, the cyclopropanecarboxamide group can form hydrogen bonds with biological macromolecules, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analogue used in the synthesis of conjugated polymers.
Thieno[3,2-b]thiophene: Another thiophene-based compound with similar electronic properties.
Cyclopropanecarboxamide: The parent compound without the bithiophene moiety.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide is unique due to the combination of the bithiophene unit and the cyclopropanecarboxamide group. This combination imparts distinct electronic properties and potential for diverse applications in organic electronics and materials science .
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(10-3-4-10)15-8-7-11-5-6-13(18-11)12-2-1-9-17-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEJRDHOVUUPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.